molecular formula C22H16N2O3S B14247586 N-(2-Cyano-3-oxo-1,3-diphenylprop-1-en-1-yl)benzenesulfonamide CAS No. 189313-10-8

N-(2-Cyano-3-oxo-1,3-diphenylprop-1-en-1-yl)benzenesulfonamide

Katalognummer: B14247586
CAS-Nummer: 189313-10-8
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: CPGBLAQKRMIROQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Cyano-3-oxo-1,3-diphenylprop-1-en-1-yl)benzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyano group, a keto group, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-oxo-1,3-diphenylprop-1-en-1-yl)benzenesulfonamide typically involves the reaction of 1,3-diphenylpropane-1,3-dione with benzenesulfonamide in the presence of a suitable catalyst. The reaction conditions often include heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions for several hours. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Cyano-3-oxo-1,3-diphenylprop-1-en-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include sulfonic acids, alcohol derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-(2-Cyano-3-oxo-1,3-diphenylprop-1-en-1-yl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(2-Cyano-3-oxo-1,3-diphenylprop-1-en-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

N-(2-Cyano-3-oxo-1,3-diphenylprop-1-en-1-yl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

189313-10-8

Molekularformel

C22H16N2O3S

Molekulargewicht

388.4 g/mol

IUPAC-Name

N-(2-cyano-3-oxo-1,3-diphenylprop-1-enyl)benzenesulfonamide

InChI

InChI=1S/C22H16N2O3S/c23-16-20(22(25)18-12-6-2-7-13-18)21(17-10-4-1-5-11-17)24-28(26,27)19-14-8-3-9-15-19/h1-15,24H

InChI-Schlüssel

CPGBLAQKRMIROQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=C(C#N)C(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.